molecular formula C30H50O B1674157 Friedelin CAS No. 559-74-0

Friedelin

Cat. No.: B1674157
CAS No.: 559-74-0
M. Wt: 426.7 g/mol
InChI Key: OFMXGFHWLZPCFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Friedelin, a pentacyclic triterpenoid, has been found to target carbonic anhydrase (CA) genes in humans with about 50% probability . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

For instance, it has been reported that this compound has significant potential, including antibacterial, anti-viral, and cytotoxic properties .

Biochemical Pathways

The biosynthesis of this compound involves the pentacyclization of squalene oxide to the lupanyl cation and ten suprafacial 1,2-shifts of methyls and hydrogens . In terms of its effect on biochemical pathways, the AMPK-mTOR signaling pathway was found crucial to the action of this compound on autophagy .

Pharmacokinetics

It has been suggested that this compound has low gastrointestinal absorption . This could potentially impact its bioavailability, which is a critical factor in determining the efficacy of a compound.

Result of Action

This compound has been reported to exhibit diverse biological activities such as anti-inflammatory, antibacterial, and antiviral properties . It has also been suggested that this compound could enhance neuronal synapse and improve memory deficits induced by scopolamine through the inhibition of β-secretase enzyme .

Action Environment

This compound is commonly distributed in plants and is found in edible fruits and vegetables . It has been suggested that environmental factors such as the presence of other compounds in these sources could potentially influence the action, efficacy, and stability of this compound. Furthermore, extraction methods such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis have been used to extract this compound with reduced environmental impact .

Biochemical Analysis

Biochemical Properties

Friedelin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound is a continuous process involving the pentacyclization of squalene oxide to the lupanyl cation and ten suprafacial 1,2-shifts of methyls and hydrogens .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Friedelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include derivatives like 3β-friedelinol, which has been reported to possess significant pharmacological potential, including antibacterial, antiviral, and cytotoxic properties .

Comparison with Similar Compounds

Friedelin is often compared with its derivative, 3β-friedelinol, which shares similar pharmacological properties but differs in its structural configuration . Other similar compounds include various friedelane triterpenoids, which have a diverse range of bioactivities. These compounds are found in lower plants such as lichens, oceanic green algae, certain forms of peat, and brown coal .

Conclusion

This compound is a versatile and bioactive compound with significant potential in various scientific fields. Its unique structure and diverse pharmacological properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMXGFHWLZPCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871767
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34539-66-7, 559-74-0
Record name (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34539-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Friedelin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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